N-cyclopropyl-3-(methylamino)propanamide hydrochloride
Overview
Description
“N-cyclopropyl-3-(methylamino)propanamide hydrochloride” is a chemical compound with a molecular weight of 178.66 . It is used in scientific research and has diverse applications due to its unique properties.
Molecular Structure Analysis
The IUPAC name for this compound is “N-cyclopropyl-3-(methylamino)propanamide hydrochloride”. The InChI code is "1S/C7H14N2O.ClH/c1-8-5-4-7(10)9-6-2-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.66 . Other physical and chemical properties such as solubility and boiling point were not available in the search results.Scientific Research Applications
Metabolism and Hemoglobin Adduct Formation Studies
N-cyclopropyl-3-(methylamino)propanamide hydrochloride has been studied in the context of metabolism and hemoglobin adduct formation. In a study by Fennell et al. (2005), acrylamide (AM), a compound with a similar structure, was examined for its metabolism in humans after oral administration. The study found that approximately 86% of the urinary metabolites were derived from glutathione (GSH) conjugation and excreted as specific cysteine conjugates. This indicates that compounds like N-cyclopropyl-3-(methylamino)propanamide hydrochloride may undergo extensive metabolism, involving conjugation pathways and hemoglobin adduct formation in humans. The research contributes to understanding the metabolism of similar compounds and their potential biological effects (Fennell et al., 2005).
Antihypertensive Therapy and Quality of Life
Although not directly linked to N-cyclopropyl-3-(methylamino)propanamide hydrochloride, studies on antihypertensive drugs, like the one by Croog et al. (1986), provide insights into the broader implications of drug therapy on quality of life. This study explored how different antihypertensive drugs affect patients' general well-being, work performance, and life satisfaction. It highlights the importance of considering a drug's impact beyond its primary therapeutic effects, which may be relevant for future research on N-cyclopropyl-3-(methylamino)propanamide hydrochloride and its analogs (Croog et al., 1986).
Environmental Exposure Studies
Research on environmental phenols in pregnant women, like the study by Mortensen et al. (2014), sheds light on exposure to various chemicals in different populations. Although not specific to N-cyclopropyl-3-(methylamino)propanamide hydrochloride, this type of research provides a framework for studying the exposure and potential health impacts of various chemical compounds, including how they are metabolized and excreted in humans (Mortensen et al., 2014).
properties
IUPAC Name |
N-cyclopropyl-3-(methylamino)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-5-4-7(10)9-6-2-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSCKGEDSCKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)NC1CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(methylamino)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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